Acenaphthylene-d8

Description

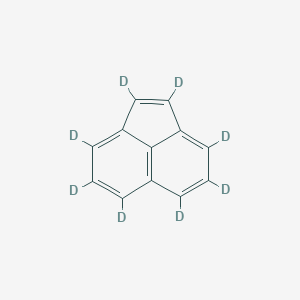

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterioacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00109466 | |

| Record name | Acenaphthylene-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-97-4 | |

| Record name | Acenaphthylene-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene-d8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Acenaphthylene-d8: Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated polycyclic aromatic hydrocarbon (PAH), Acenaphthylene-d8. It details its fundamental physicochemical properties and elaborates on its critical role as an internal standard in the quantitative analysis of PAHs in various environmental matrices. This document is intended to serve as a valuable resource for researchers and analytical chemists in the fields of environmental science, toxicology, and drug development.

Core Properties of this compound

This compound is a stable isotope-labeled version of Acenaphthylene, a PAH commonly found as a product of incomplete combustion of organic materials. The replacement of hydrogen atoms with deuterium provides a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based analytical methods.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C₁₂D₈ | [1][2][3][4] |

| Molecular Weight | 160.24 g/mol | [1] |

| CAS Number | 93951-97-4 | |

| Accurate Mass | 160.1128 | |

| Isotopic Purity | ≥98 atom % D | |

| Synonyms | 1,2,3,4,5,6,7,8-octadeuterioacenaphthylene |

Analytical Application: Internal Standard for PAH Quantification

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of PAHs in complex matrices such as air, water, soil, and biological tissues. Its chemical similarity to the target PAH analytes ensures that it behaves comparably during sample preparation and analysis, effectively compensating for analyte loss at various stages.

The following diagram illustrates a typical experimental workflow for the analysis of PAHs in an environmental sample using this compound as an internal standard.

Caption: Workflow for PAH analysis using this compound.

This protocol provides a generalized methodology for the determination of PAHs in environmental samples, referencing common techniques mentioned in EPA methods.

1. Standard Preparation:

-

Prepare a stock solution of this compound and other deuterated PAH internal standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12) in a suitable solvent such as dichloromethane or isooctane.

-

Create a series of calibration standards containing known concentrations of the target PAH analytes. Each calibration standard should be spiked with a constant, known amount of the this compound internal standard solution.

2. Sample Preparation and Extraction:

-

For solid samples (e.g., soil, sediment), accurately weigh a homogenized portion of the sample. For liquid samples (e.g., water), a known volume is used.

-

Spike the sample with a known amount of the this compound internal standard mix before extraction. This step is crucial for correcting for procedural losses.

-

Extract the PAHs from the sample matrix. Common extraction techniques include Soxhlet extraction (e.g., EPA Method 3540), sonication (e.g., EPA Method 3550), or solid-phase extraction (SPE) for aqueous samples.

-

The choice of extraction solvent (e.g., dichloromethane, acetone/hexane mixture) depends on the sample matrix and target analytes.

3. Extract Cleanup:

-

The crude extract may contain interfering compounds. A cleanup step is often necessary to remove these interferences.

-

Column chromatography using silica gel or alumina is a common cleanup technique for PAH analysis. The extract is passed through the column, and different fractions are collected. The fraction containing the PAHs is retained for analysis.

4. Concentration and Solvent Exchange:

-

The cleaned-up extract is concentrated to a small, known volume (e.g., 1 mL) to enhance sensitivity. This can be achieved using a rotary evaporator or a gentle stream of nitrogen.

-

If necessary, the solvent is exchanged to one that is compatible with the GC-MS system (e.g., isooctane or hexane).

5. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of PAHs.

-

Gas Chromatography Conditions:

-

Column: A capillary column suitable for PAH analysis, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Injection: A small aliquot (e.g., 1 µL) of the concentrated extract is injected in splitless mode to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for PAH analysis.

-

Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target PAHs and the deuterated internal standards. For this compound, the molecular ion (m/z 160) would be a primary ion to monitor.

-

6. Data Analysis and Quantification:

-

Identify the target PAHs and this compound in the chromatogram based on their retention times and characteristic ions.

-

Integrate the peak areas for the quantifier ions of each target PAH and this compound.

-

Calculate the Relative Response Factor (RRF) for each target analyte from the analysis of the calibration standards.

-

Quantify the concentration of each target PAH in the sample using the internal standard method, which relates the response of the analyte to the response of the known amount of this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of polycyclic aromatic hydrocarbons in complex environmental and biological samples. Its physicochemical properties, particularly its distinct mass, make it an excellent internal standard for isotope dilution mass spectrometry. The experimental workflow and protocol outlined in this guide provide a robust framework for the application of this compound in routine and research-oriented analytical laboratories. The use of such deuterated standards is a cornerstone of high-quality chemical analysis, ensuring data integrity and comparability across studies.

References

A Technical Guide to Understanding the Isotopic Purity of Acenaphthylene-d8 Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of Acenaphthylene-d8, a deuterated polycyclic aromatic hydrocarbon (PAH) commonly used as an internal standard in analytical chemistry. Understanding the isotopic purity of these standards is critical for ensuring the accuracy and reliability of quantitative analyses.

Introduction to this compound and Isotopic Purity

This compound is a form of acenaphthylene where all eight hydrogen atoms have been replaced with deuterium atoms. It is widely employed as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the quantification of PAHs in various matrices. The underlying principle of its use relies on the assumption that the deuterated standard behaves chemically and physically identically to its non-deuterated counterpart, with the key difference being its mass.

Isotopic purity refers to the percentage of a compound that is composed of the desired isotope, in this case, deuterium. It is a critical parameter for deuterated standards as the presence of undeuterated or partially deuterated species can interfere with the quantification of the target analyte. Commercially available this compound standards typically have a stated isotopic purity of ≥98 atom % D.[1][2]

Quantitative Data on this compound Standards

The isotopic and chemical purity of commercially available this compound standards are key indicators of their quality. The following table summarizes representative data from various suppliers.

| Supplier | Product Number/Reference | Stated Isotopic Purity | Stated Chemical Purity |

| Sigma-Aldrich | 452459 | ≥98 atom % D | 98% (CP) |

| Cambridge Isotope Labs | DLM-2204-1.2 | 98% | 98% |

| MedchemExpress | HY-W013570S | Not specified | 99.48% |

| CDN Isotopes | D-0128 | 99 atom % D | Not specified |

Note: "atom % D" refers to the percentage of deuterium atoms at the labeled positions. "CP" indicates chemical purity as determined by techniques like chromatography.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound standards is primarily accomplished using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining the isotopic distribution of a deuterated compound. The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides information on the mass-to-charge ratio of the compound and its fragments.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable volatile solvent (e.g., dichloromethane, isooctane).

-

GC Separation:

-

Injector: Pulsed splitless injection at a temperature of 320°C.

-

Column: An Agilent J & W Select PAH column (30 m x 0.25 mm x 0.15 µm) or equivalent is suitable.

-

Oven Program: A typical program starts at 60°C, holding for 1 minute, then ramping at 40°C/min to 180°C, followed by slower ramps to a final temperature of 350°C to ensure elution of all PAHs.[3]

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.[3]

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements and better separation of isobaric interferences.

-

Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum. The mass range should encompass the molecular ions of both unlabeled Acenaphthylene (m/z 152) and this compound (m/z 160).

-

-

Data Analysis:

-

Identify the molecular ion peaks for this compound (C₁₂D₈, expected m/z ≈ 160.24) and any significant isotopologues (e.g., d₇, d₆, etc.) as well as the unlabeled Acenaphthylene (C₁₂H₈, expected m/z ≈ 152.19).

-

The relative intensities of these peaks are used to calculate the isotopic purity. The calculation should account for the natural abundance of ¹³C.

-

Workflow for Isotopic Purity Determination by GC-MS

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic purity by quantifying the amount of residual protons in the deuterated standard.

Methodology:

-

Sample Preparation: Dissolve a known amount of the this compound standard in a high-purity deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals in the aromatic region of the ¹H NMR spectrum.

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum. This involves using a long relaxation delay (D1) to ensure full relaxation of all protons.

-

Data Analysis: The presence of any signals in the aromatic region (typically 7-8 ppm for acenaphthylene) indicates the presence of incompletely deuterated species. The integral of these residual proton signals, relative to the integral of a known internal standard or the ¹³C satellites of the solvent, can be used to quantify the level of non-deuteration.

-

-

¹³C NMR Spectroscopy:

-

Acquisition: A proton-decoupled ¹³C NMR spectrum can confirm the carbon skeleton of the molecule. The coupling of carbon to deuterium (C-D) results in characteristic splitting patterns and reduced signal intensity compared to C-H signals, which can also be used to assess deuteration.

-

Logical Relationship for NMR-based Purity Assessment

Caption: NMR analysis for isotopic purity determination.

Conclusion

The accurate determination of the isotopic purity of this compound standards is paramount for their effective use in quantitative analytical methods. Both GC-MS and NMR spectroscopy provide robust and reliable means to assess this critical parameter. For routine quality control, GC-MS offers high throughput and sensitivity for detecting undeuterated and partially deuterated species. NMR spectroscopy, particularly quantitative ¹H NMR, provides a direct measure of the degree of deuteration. By employing these detailed experimental protocols, researchers, scientists, and drug development professionals can confidently verify the quality of their this compound standards, leading to more accurate and reproducible analytical results.

References

Acenaphthylene: A Comprehensive Technical Guide to its Natural Occurrence and Environmental Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental contaminant that originates from both natural and anthropogenic sources. Composed of a naphthalene core with an ethylene bridge, its presence in various environmental matrices is of significant interest to researchers and professionals in environmental science and drug development due to its potential toxicological implications. This in-depth technical guide provides a detailed overview of the natural occurrence and environmental sources of acenaphthylene, supported by quantitative data, experimental protocols, and pathway visualizations.

Natural Occurrence

Acenaphthylene is a natural constituent of fossil fuels, formed over geological timescales from the diagenesis of organic matter.

-

Crude Oil: Acenaphthylene is found as a trace component in crude oil. Its concentration can vary significantly depending on the origin and composition of the oil.

-

Coal Tar: Coal tar, a byproduct of the carbonization of coal, is a significant natural reservoir of acenaphthylene, containing approximately 0.3% of this compound.[1] This makes coal tar a primary source of acenaphthylene in environments associated with coal processing and utilization.

Environmental Sources

The primary environmental sources of acenaphthylene are linked to the incomplete combustion of organic materials. These sources can be broadly categorized as anthropogenic.

-

Incomplete Combustion: The inefficient burning of fossil fuels (coal, oil, and natural gas), wood, garbage, and tobacco releases acenaphthylene into the atmosphere.[2][3][4] This includes emissions from industrial processes, power generation, residential heating, and vehicle exhaust. Forest fires and volcanic eruptions are also natural pyrolytic sources of PAHs, including acenaphthylene.

-

Industrial Processes: Specific industrial activities are major contributors to acenaphthylene pollution. These include:

-

Petroleum Refining: Refining processes can release acenaphthylene into the environment through wastewater and atmospheric emissions.

-

Coal Coking: The production of coke from coal is a significant source of acenaphthylene.

-

Wood Preservation: The use of creosote, a complex mixture of PAHs derived from coal tar, for wood preservation can lead to the release of acenaphthylene into soil and water.

-

Asphalt Production and Use: Asphalt, derived from petroleum, contains PAHs and their release can occur during production and paving.

-

Distribution in Environmental Matrices

Acenaphthylene is widely distributed in the environment due to its persistence and ability to be transported over long distances. It is found in the air, water, and soil, often bound to particulate matter.

Air

In the atmosphere, acenaphthylene exists in both the vapor phase and adsorbed to particulate matter. Its atmospheric concentration is highly variable, depending on proximity to emission sources. Urban and industrial areas typically exhibit higher concentrations than rural locations.

Water

Acenaphthylene enters aquatic environments through atmospheric deposition, urban runoff, and industrial wastewater discharges. Due to its low water solubility, it tends to adsorb to suspended particles and accumulate in sediments.

Soil and Sediment

Soil and sediment act as significant sinks for acenaphthylene. Contamination occurs through atmospheric deposition and the disposal of PAH-containing materials. Its strong adsorption to organic matter in soil and sediment contributes to its persistence in these matrices.

Quantitative Data on Acenaphthylene Occurrence

The following tables summarize the concentrations of acenaphthylene reported in various environmental media. These values can vary widely based on location, proximity to sources, and analytical methods used.

| Environmental Matrix | Location | Concentration Range | Notes |

| Air | New Bedford, MA, USA | 1.0 - 5.3 ng/m³ | |

| Portland, OR, USA | Average: 32 ng/L (gas phase), 0.021 ng/m³ (particulate phase) | ||

| Kokkola, Finland | 0.9 - 38.3 ng/m³ | ||

| Birmingham, UK | 2.60 - 14.79 ng/m³ (gas phase), 0.12 - 0.61 ng/m³ (particulate phase) | ||

| Hong Kong | 17.2 - 27.8 ng/m³ (average winter and summer) | ||

| Water | Urban Stormwater, Madison, WI, USA | Generally below detection limit | |

| Industrial & Municipal Wastewater | Variable | ||

| Sediment | Industrial Harbor, Taiwan | 4,425 - 51,261 ng/g dry weight (total PAHs) | |

| Taihu Lake, China | 4,900 - 16,800 ng/g dry weight (total PAHs in lake bay) | ||

| Taihu Lake, China | 5,736.2 - 69,362.8 ng/g dry weight (total PAHs in adjoining river) |

Experimental Protocols for Acenaphthylene Analysis

The accurate quantification of acenaphthylene in environmental samples requires robust analytical methodologies. The following sections detail the key steps involved in the extraction and analysis of acenaphthylene from various matrices, primarily based on United States Environmental Protection Agency (US EPA) methods.

Sample Collection and Preservation

-

Water: Collect samples in amber glass containers to prevent photodegradation. If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate). Store samples at 4°C.

-

Soil and Sediment: Collect samples using appropriate coring or grab sampling devices and store them in glass jars with Teflon-lined caps at 4°C.

Extraction

The choice of extraction method depends on the sample matrix.

-

Liquid-Liquid Extraction (for Water Samples - EPA Method 610):

-

Adjust the pH of a 1-liter water sample to neutral.

-

Serially extract the sample three times with methylene chloride in a separatory funnel.

-

Combine the extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

-

-

Soxhlet Extraction (for Soil and Sediment Samples - EPA Method 3540C):

-

Air-dry the sample and grind it to a fine powder.

-

Mix the sample with anhydrous sodium sulfate to remove residual moisture.

-

Place the sample in a Soxhlet extraction thimble.

-

Extract with a suitable solvent (e.g., a mixture of acetone and hexane) for 16-24 hours.

-

Concentrate the extract using a K-D apparatus.

-

-

Ultrasonic Extraction (for Soil and Sediment Samples - EPA Method 3550C):

-

Mix the sample with a suitable solvent.

-

Extract the sample using an ultrasonic horn or bath for a specified period.

-

Separate the extract from the solid material by centrifugation or filtration.

-

Repeat the extraction process two more times.

-

Combine the extracts and concentrate.

-

Cleanup

Cleanup steps are often necessary to remove interfering compounds from the sample extracts.

-

Solid-Phase Extraction (SPE): Pass the extract through a cartridge containing a sorbent material (e.g., silica gel, Florisil) to retain interferences while allowing the PAHs to elute.

Analysis

-

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection (FLD) (EPA Method 8310):

-

Principle: Separation of PAHs is achieved on a C18 reverse-phase column with a gradient elution of acetonitrile and water. Acenaphthylene is typically detected by a UV detector as it does not fluoresce. Other PAHs can be detected with higher sensitivity using a fluorescence detector.

-

Instrumentation: HPLC system equipped with a gradient pump, autosampler, UV detector, and fluorescence detector.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) (EPA Method 8270D):

-

Principle: The extract is injected into a gas chromatograph where PAHs are separated based on their boiling points and affinity for the capillary column. The separated compounds are then detected and quantified by a mass spectrometer.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Visualizations

Logical Relationship of Acenaphthylene Sources and Environmental Fate

References

Solubility of Acenaphthylene-d8 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acenaphthylene-d8, a deuterated polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document presents solubility data for its non-deuterated analog, acenaphthylene, as a close proxy. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers utilizing this compound in their work.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

| PEG300/Tween 80/Saline | Not Specified | Soluble in formulations |

Note: The qualitative term "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values were not provided in the available literature.

For a more comprehensive understanding, the following table presents solubility data for Acenaphthene, a structurally similar PAH, in a wider array of organic solvents. This data can serve as an additional point of reference for estimating the solubility of this compound.

| Solvent | Temperature (°C) | Molar Solubility (x 10^3) |

| n-Hexane | 25 | 1.35 |

| Cyclohexane | 25 | 2.15 |

| Toluene | 25 | 25.4 |

| Chloroform | 25 | 38.2 |

| Acetone | 25 | 6.87 |

| Ethanol | 25 | 0.98 |

| Methanol | 25 | 0.21 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, which is a reliable technique for establishing thermodynamic solubility.

2.1. Materials and Equipment

-

This compound (solid)

-

Organic solvent of choice (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). The exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solution reaches a constant value. Gentle agitation should be maintained throughout the equilibration period to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the appropriate solvent to a concentration suitable for the analytical method to be used (HPLC or GC-MS).

-

Analyze the diluted solution using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the experimental temperature. The solubility is typically expressed in units such as g/L, mg/mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

A Technical Guide to Deuterated PAHs: Acenaphthene-d10 vs. Acenaphthylene-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences, properties, and applications of two commonly used deuterated polycyclic aromatic hydrocarbons (PAHs): acenaphthene-d10 and acenaphthylene-d8. This document provides a comprehensive overview for researchers and scientists employing these isotopically labeled compounds as internal or surrogate standards in analytical chemistry, particularly in environmental and food safety testing.

Core Chemical Differences

Acenaphthene-d10 and this compound are both deuterated forms of tricyclic aromatic hydrocarbons. The fundamental distinction lies in their degree of saturation in the five-membered ring connecting the naphthalene core.

-

Acenaphthene-d10 is the deuterated analog of acenaphthene. Its structure features a saturated ethylene bridge (-CH2-CH2-) connecting positions 1 and 8 of the naphthalene ring, where all ten hydrogen atoms have been replaced with deuterium.

-

This compound is the deuterated form of acenaphthylene. It possesses an unsaturated vinylene bridge (-CH=CH-) at the same positions, creating a double bond within the five-membered ring. In this molecule, all eight hydrogen atoms are substituted with deuterium. This structural difference leads to variations in their chemical properties and analytical behavior.

Comparative Quantitative Data

The following tables summarize the key physical and chemical properties of acenaphthene-d10 and this compound for easy comparison.

Table 1: General and Physical Properties

| Property | Acenaphthene-d10 | This compound |

| Chemical Formula | C₁₂D₁₀[1][2] | C₁₂D₈[3][4] |

| Molecular Weight | 164.27 g/mol [1] | 160.24 g/mol |

| CAS Number | 15067-26-2 | 93951-97-4 |

| Appearance | Solid | Solid |

| Melting Point | 95-97 °C | Not specified |

| Boiling Point | 277-279 °C | Not specified |

| Isotopic Purity | ≥98 atom % D | ≥98 atom % D |

Table 2: Chromatographic and Spectrometric Data

| Property | Acenaphthene-d10 | This compound |

| Mass Shift (M+) | +10 | +8 |

| InChI Key | CWRYPZZKDGJXCA-WHUVPORUSA-N | HXGDTGSAIMULJN-PGRXLJNUSA-N |

Applications in Analytical Chemistry

Both acenaphthene-d10 and this compound are primarily utilized as internal standards or surrogate standards in analytical methods, most notably in gas chromatography-mass spectrometry (GC-MS) for the quantification of PAHs and other organic pollutants in various matrices. Their deuteration makes them chemically similar to their non-deuterated counterparts, but their different mass allows for their distinct detection and quantification by a mass spectrometer.

Common applications include:

-

Environmental Monitoring: Analysis of PAHs in soil, sediment, and water samples.

-

Food Safety: Determination of pesticide residues and other contaminants in food products like rice and vegetables.

Detailed Experimental Protocols

The following are detailed methodologies for common applications of acenaphthene-d10 and this compound.

Analysis of PAHs in Soil using Acenaphthene-d10 as a Surrogate Standard by GC-MS

This protocol outlines a typical workflow for the extraction and analysis of polycyclic aromatic hydrocarbons from soil samples.

Methodology:

-

Sample Preparation:

-

Weigh 10-20 g of a homogenized soil sample into a beaker.

-

Spike the sample with a known amount of acenaphthene-d10 solution (surrogate standard).

-

Add 5-10 g of anhydrous sodium sulfate and mix thoroughly until the sample is dry and free-flowing. Let it stand for approximately 20 minutes.

-

-

Extraction (Soxhlet):

-

Transfer the prepared sample to a Soxhlet extraction thimble.

-

Add a 1:1 mixture of dichloromethane and acetone to the Soxhlet apparatus.

-

Extract for a minimum of 16 hours, ensuring a cycle rate of 4-6 cycles per hour.

-

-

Concentration and Cleanup:

-

Concentrate the extract using a rotary evaporator.

-

The extract can be further cleaned up using a silica gel column if necessary to remove interferences.

-

-

Internal Standard Addition and Analysis:

-

Prior to GC-MS analysis, add a known amount of an internal standard (e.g., phenanthrene-d10, chrysene-d12) to the extract.

-

Analyze the extract using a gas chromatograph coupled with a mass spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) mode.

-

Diagram of the Experimental Workflow:

Caption: Workflow for PAH analysis in soil.

QuEChERS Method for Pesticide Residue Analysis in Rice using Acenaphthene-d10 as an Internal Standard

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides from food matrices.

Methodology:

-

Sample Homogenization:

-

Grind a representative sample of rice to a fine powder.

-

-

Extraction:

-

Weigh 5 g of the homogenized rice into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile (ACN) containing 1% acetic acid.

-

Add a known amount of acenaphthene-d10 as an internal standard.

-

Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).

-

Shake vigorously for 1 minute.

-

Centrifuge at >5000 rpm for 10 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

-

Shake for 30 seconds and centrifuge.

-

-

Solvent Exchange and Analysis:

-

Take an aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

Analyze the final extract by GC-MS.

-

Diagram of the QuEChERS Workflow:

Caption: QuEChERS workflow for pesticide analysis.

Logical Relationship: Acenaphthene and Acenaphthylene

The chemical relationship between acenaphthene and acenaphthylene is a simple hydrogenation/dehydrogenation reaction. This relationship is important in both industrial synthesis and environmental degradation pathways.

Caption: Chemical relationship between the parent compounds.

Conclusion

Acenaphthene-d10 and this compound are indispensable tools for analytical chemists, providing the accuracy and reliability required for the quantification of trace-level contaminants. The key difference in their chemical structure—a saturated versus an unsaturated five-membered ring—results in different molecular weights and mass shifts, which are fundamental to their application as distinct internal and surrogate standards. The choice between these two deuterated compounds will depend on the specific analytes being targeted and the analytical method employed. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of these critical reference materials in a research or professional setting.

References

- 1. Acenaphthene-d10 certified reference material, dichloromethane 2000ug/mL 15067-26-2 [sigmaaldrich.com]

- 2. Acenaphthene (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-108-1.2 [isotope.com]

- 3. GC/MS analysis of polynuclear aromatic hydrocarbons in sediment samples from the Niger Delta region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 苊-d8 ≥98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Acenaphthylene-d8 as an Internal Standard in Polycyclic Aromatic Hydrocarbon (PAH) Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) is of paramount importance in environmental monitoring, food safety, and toxicological studies due to their carcinogenic and mutagenic properties. Isotope Dilution Mass Spectrometry (IDMS) is a highly precise and accurate analytical technique for the quantification of trace organic compounds. This method involves the use of a stable isotope-labeled analog of the target analyte as an internal standard. Acenaphthylene-d8, a deuterated form of acenaphthylene, serves as an excellent internal standard for the analysis of PAHs by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for analyte losses and matrix effects.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in PAH analysis.

Principle of Isotope Dilution

The core principle of isotope dilution is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample prior to any extraction or cleanup steps. This labeled standard, often referred to as an internal standard, experiences the same procedural losses as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, irrespective of incomplete recovery.

Experimental Protocols

General Workflow for PAH Analysis using this compound Internal Standard

The following diagram illustrates the typical workflow for the analysis of PAHs in environmental or biological samples using this compound as an internal standard.

Figure 1. General workflow for PAH analysis using an internal standard.

Protocol for PAH Analysis in Soil/Sediment Samples

This protocol outlines a common procedure for the extraction and analysis of PAHs from solid matrices.

a. Sample Preparation and Extraction:

-

Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

-

Spiking: Weigh approximately 10 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of this compound standard solution. A typical spiking level is 100 ng.

-

Extraction: Place the thimble in a Soxhlet extractor. Extract the sample with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.[2] Alternatively, Accelerated Solvent Extraction (ASE) can be used with dichloromethane/acetone (1:1 v/v) at 100 °C for two 5-minute static cycles.[3]

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

b. Extract Cleanup:

-

Column Preparation: Prepare a silica gel chromatography column by packing a glass column with activated silica gel.

-

Elution: Apply the concentrated extract to the top of the column. Elute the PAHs with an appropriate solvent mixture, such as dichloromethane in hexane.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

c. GC-MS Analysis:

-

Instrument Conditions:

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless injection at 280-300 °C.

-

Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, ramp at 8-10 °C/min to 300-320 °C, and hold for 10-20 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Monitored Ions for this compound: m/z 160 (quantifier), 158 (qualifier).

-

Monitored Ions for Acenaphthylene: m/z 152 (quantifier), 151, 153 (qualifiers).

-

-

Protocol for PAH Analysis in Water Samples

a. Sample Preparation and Extraction:

-

Sample Collection: Collect 1 L of water sample in a pre-cleaned amber glass bottle.

-

Spiking: Add a known amount of this compound internal standard solution to the water sample.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the water sample three times with 50 mL portions of dichloromethane in a separatory funnel.

-

Solid-Phase Extraction (SPE): Alternatively, pass the water sample through a C18 SPE cartridge. Elute the PAHs with a suitable solvent like dichloromethane or acetonitrile.

-

b. Extract Cleanup and Concentration:

-

Combine the extracts from LLE or elute from the SPE cartridge.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

c. GC-MS Analysis:

-

Follow the same GC-MS conditions as described for soil/sediment analysis.

Quantitative Data

The use of this compound as an internal standard significantly improves the accuracy and precision of PAH analysis. The following tables summarize typical performance data.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Selected PAHs using this compound Internal Standard.

| Analyte | Matrix | MDL (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Reference |

| Naphthalene | Soil | 0.1 - 1.0 | 0.3 - 3.0 | General Literature |

| Acenaphthylene | Soil | 0.1 - 0.5 | 0.3 - 1.5 | General Literature |

| Acenaphthene | Soil | 0.1 - 0.5 | 0.3 - 1.5 | General Literature |

| Fluorene | Soil | 0.1 - 0.5 | 0.3 - 1.5 | General Literature |

| Phenanthrene | Water | 0.01 - 0.05 | 0.03 - 0.15 | [4] |

| Anthracene | Water | 0.01 - 0.05 | 0.03 - 0.15 | [4] |

| Fluoranthene | HMR Products | 0.03 - 0.15 | 0.09 - 0.44 | |

| Pyrene | HMR Products | 0.03 - 0.15 | 0.09 - 0.44 | |

| Benzo[a]anthracene | HMR Products | 0.03 - 0.15 | 0.09 - 0.44 | |

| Chrysene | HMR Products | 0.03 - 0.15 | 0.09 - 0.44 |

Table 2: Recovery Rates of PAHs in Spiked Samples using Deuterated Internal Standards.

| Analyte | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (%) | Reference |

| Naphthalene | Smoked Fish | 50 µg/kg | 85.3 | 5.2 | |

| Acenaphthylene | Smoked Fish | 50 µg/kg | 88.1 | 4.8 | |

| Acenaphthene | Smoked Fish | 50 µg/kg | 90.2 | 4.5 | |

| Fluorene | Smoked Fish | 50 µg/kg | 92.5 | 3.9 | |

| Phenanthrene | Perilla Leaves | 10 LOQ | 51.55 - 154.10 | 0.58 - 28.10 | |

| Anthracene | Sediment | Not Specified | 82 - 117 | Not Specified | |

| Fluoranthene | Water | Not Specified | 85 - 121 | Not Specified | |

| Pyrene | Marine Tissue | Not Specified | 83 ± 14 | Not Specified | |

| Chrysene | Perilla Leaves | 10 LOQ | 51.55 - 154.10 | 0.58 - 28.10 | |

| Benzo[a]pyrene | HMR Products | 1-20 µg/kg | 81.09 - 116.42 | 0.07 - 10.73 |

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of PAHs across a wide range of matrices. Its use in conjunction with isotope dilution mass spectrometry provides high accuracy and precision by correcting for variations in sample preparation and instrumental analysis. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental analysis to achieve high-quality, defensible data for PAH quantification.

References

Application Note and Protocol for the Quantification of Polycyclic Aromatic Hydrocarbons using Acenaphthylene-d8

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2] These compounds are released into the environment from both natural and anthropogenic sources, such as the incomplete combustion of organic materials like coal, oil, and wood.[1][2] Accurate and precise quantification of PAHs in various environmental matrices, including soil, water, and air, is crucial for environmental monitoring and human health risk assessment.[1]

This application note provides a detailed protocol for the quantification of PAHs using gas chromatography-mass spectrometry (GC-MS) with Acenaphthylene-d8 as an internal standard. The use of a deuterated internal standard, such as this compound, in an isotope dilution mass spectrometry (IDMS) approach is a robust method for quantifying analytes. This method effectively corrects for the loss of analytes during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Principle

The principle of this method is based on isotope dilution, where a known amount of an isotopically labeled standard (this compound) is added to the sample before extraction and analysis. Since the deuterated standard is chemically identical to the native analyte (Acenaphthylene) and similar in analytical behavior to other PAHs, it experiences the same losses during sample processing. By comparing the signal of the native PAH to the signal of the deuterated internal standard in the GC-MS, an accurate quantification can be achieved, compensating for variations in extraction efficiency and instrument response.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of PAHs in soil and water samples.

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Acetone, Hexane, Acetonitrile (pesticide grade or equivalent)

-

Standards:

-

PAH calibration standard mix (containing the 16 EPA priority PAHs)

-

This compound internal standard solution (and other deuterated PAHs as needed, e.g., Naphthalene-d8, Phenanthrene-d10, Chrysene-d12, Perylene-d12)

-

-

Reagents:

-

Anhydrous sodium sulfate (reagent grade)

-

Silica gel for cleanup

-

QuEChERS extraction salts (for soil samples)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for water samples

-

-

Glassware and Equipment:

-

Beakers, graduated cylinders, and volumetric flasks

-

Soxhlet extraction apparatus or mechanical shaker

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

-

Sample Preparation: Soil

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is described here for the extraction of PAHs from soil.

-

Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris and ensure uniformity.

-

Weighing: Accurately weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Hydration: Add 5 mL of deionized water to the soil and shake the tube to hydrate the sample, which is crucial for efficient extraction.

-

Spiking: Spike the sample with a known amount of the this compound internal standard solution and other deuterated PAH surrogates.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube and shake vigorously.

-

Add the QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride) slowly.

-

Shake vigorously for 5 minutes and then centrifuge for 10 minutes at approximately 3500 rpm.

-

-

Dispersive SPE Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE cleanup tube containing sorbents like PSA and C18 to remove interferences.

-

Vortex for 1 minute and centrifuge for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for GC-MS analysis.

Sample Preparation: Water

Solid Phase Extraction (SPE) is a common and effective method for extracting PAHs from water samples.

-

Sample Collection: Collect a 1 L water sample in a clean glass bottle.

-

Spiking: Spike the water sample with the this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it for about 10 minutes.

-

Elution: Elute the trapped PAHs from the cartridge with a suitable solvent, such as dichloromethane or a mixture of acetone and dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.

GC-MS Analysis

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Splitless injection at 280°C.

-

Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes; ramp to 300°C at 10°C/min; hold for 10 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Calibration: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound. Analyze these standards to generate a calibration curve by plotting the ratio of the analyte response to the internal standard response against the analyte concentration.

-

Sample Analysis: Inject 1 µL of the prepared sample extract into the GC-MS system and acquire the data in SIM mode.

Data Presentation

The quantitative data for the 16 EPA priority PAHs should be summarized in clear and structured tables.

Table 1: GC-MS SIM Parameters for Target PAHs and this compound

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Naphthalene | ~10.5 | 128 | 127, 129 |

| Acenaphthylene | ~13.8 | 152 | 151, 153 |

| This compound (IS) | ~13.7 | 160 | 158 |

| Acenaphthene | ~14.2 | 154 | 153, 152 |

| Fluorene | ~15.5 | 166 | 165, 167 |

| Phenanthrene | ~17.8 | 178 | 176, 179 |

| Anthracene | ~17.9 | 178 | 176, 179 |

| Fluoranthene | ~20.8 | 202 | 200, 203 |

| Pyrene | ~21.5 | 202 | 200, 203 |

| Benz[a]anthracene | ~24.5 | 228 | 226, 229 |

| Chrysene | ~24.6 | 228 | 226, 229 |

| Benzo[b]fluoranthene | ~27.8 | 252 | 250, 253 |

| Benzo[k]fluoranthene | ~27.9 | 252 | 250, 253 |

| Benzo[a]pyrene | ~29.2 | 252 | 250, 253 |

| Indeno[1,2,3-cd]pyrene | ~32.5 | 276 | 274, 277 |

| Dibenz[a,h]anthracene | ~32.6 | 278 | 276, 279 |

| Benzo[ghi]perylene | ~34.1 | 276 | 274, 277 |

Table 2: Example Calibration Data and Performance

| Analyte | Calibration Range (ng/mL) | R² | Method Detection Limit (MDL) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Average Recovery (%) |

| Naphthalene | 1 - 1000 | >0.995 | 0.5 | 1.5 | 95 |

| Acenaphthylene | 1 - 1000 | >0.995 | 0.3 | 1.0 | 98 |

| Acenaphthene | 1 - 1000 | >0.995 | 0.4 | 1.2 | 97 |

| Fluorene | 1 - 1000 | >0.995 | 0.3 | 0.9 | 101 |

| Phenanthrene | 1 - 1000 | >0.995 | 0.2 | 0.6 | 102 |

| Anthracene | 1 - 1000 | >0.995 | 0.2 | 0.6 | 99 |

| Fluoranthene | 1 - 1000 | >0.995 | 0.1 | 0.3 | 105 |

| Pyrene | 1 - 1000 | >0.995 | 0.1 | 0.3 | 103 |

| Benz[a]anthracene | 1 - 1000 | >0.995 | 0.2 | 0.6 | 98 |

| Chrysene | 1 - 1000 | >0.995 | 0.2 | 0.6 | 99 |

| Benzo[b]fluoranthene | 1 - 1000 | >0.995 | 0.3 | 0.9 | 96 |

| Benzo[k]fluoranthene | 1 - 1000 | >0.995 | 0.3 | 0.9 | 95 |

| Benzo[a]pyrene | 1 - 1000 | >0.995 | 0.2 | 0.6 | 97 |

| Indeno[1,2,3-cd]pyrene | 1 - 1000 | >0.995 | 0.4 | 1.2 | 92 |

| Dibenz[a,h]anthracene | 1 - 1000 | >0.995 | 0.4 | 1.2 | 91 |

| Benzo[ghi]perylene | 1 - 1000 | >0.995 | 0.3 | 0.9 | 94 |

Mandatory Visualizations

Caption: Experimental workflow for PAH quantification.

Caption: Logic of internal standard quantification.

Conclusion

The use of this compound as an internal standard for the quantification of PAHs by GC-MS provides a reliable and accurate analytical method. The detailed protocols for soil and water sample preparation, along with the specified GC-MS conditions, offer a robust framework for environmental laboratories, researchers, and drug development professionals. The isotope dilution approach effectively compensates for analytical variability, ensuring high-quality data for the assessment of PAH contamination.

References

Protocol for Spiking Environmental Samples with Acenaphthylene-d8

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the accurate spiking of environmental samples (water, soil, and sediment) with Acenaphthylene-d8. This compound is a deuterated polycyclic aromatic hydrocarbon (PAH) commonly used as a surrogate standard in environmental analysis. Surrogate standards are essential for quality control, allowing for the assessment of method performance and the correction of analytical results by accounting for losses during sample preparation and analysis. This protocol is designed to be a comprehensive guide for researchers and scientists, ensuring reproducible and reliable results in the analysis of PAHs in environmental matrices.

This compound is an ideal surrogate for this application due to its similar chemical and physical properties to the native Acenaphthylene and other PAHs, while its distinct mass-to-charge ratio allows for easy differentiation and quantification by mass spectrometry.

Principle

A known quantity of this compound is added to each environmental sample, as well as to all quality control samples (e.g., method blanks, laboratory control samples), prior to any sample preparation steps such as extraction or cleanup.[1] The samples are then processed and analyzed, typically by gas chromatography-mass spectrometry (GC-MS). The recovery of the this compound is calculated for each sample and used to evaluate the efficiency of the analytical method for that specific sample matrix. This information is critical for ensuring the accuracy and reliability of the quantitative data for the target PAH analytes.

Materials and Reagents

Apparatus

-

Analytical balance (accurate to 0.0001 g)

-

Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Gastight syringes (10 µL, 25 µL, 50 µL, 100 µL, 250 µL, 500 µL, 1000 µL)

-

Pipettes and pipette tips

-

Vortex mixer

-

Sonication bath

-

Amber glass vials with Teflon-lined caps for storage

Reagents

-

This compound (CAS No. 93951-97-4), certified standard

-

Acetone (pesticide residue grade or equivalent)

-

Methanol (pesticide residue grade or equivalent)

-

Dichloromethane (pesticide residue grade or equivalent)

-

Reagent-grade water (ASTM Type I or equivalent)

-

Anhydrous sodium sulfate, ACS grade, heated at 400°C for 4 hours to remove organic contaminants.

Health and Safety

This compound, like other PAHs, should be handled as a potential carcinogen and mutagen. All handling of the neat compound and concentrated solutions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocols

Preparation of this compound Stock Solution (1000 µg/mL)

-

Allow the sealed vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 10 mg of neat this compound into a 10 mL Class A volumetric flask.

-

Record the exact weight to four decimal places.

-

Dissolve the this compound in a small amount of acetone and then bring the flask to volume with acetone.

-

Cap the flask and mix thoroughly by inversion. Use a sonication bath if necessary to ensure complete dissolution.

-

Calculate the exact concentration of the stock solution in µg/mL.

-

Transfer the stock solution to an amber glass vial with a Teflon-lined cap.

-

Label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Store the stock solution at ≤6°C and protect from light. The solution is typically stable for one year.

Preparation of this compound Spiking Solution (10 µg/mL)

-

Allow the stock solution to come to room temperature.

-

Using a calibrated gastight syringe, transfer 1.0 mL of the 1000 µg/mL this compound stock solution into a 100 mL Class A volumetric flask.

-

Dilute to the mark with acetone.

-

Cap the flask and mix thoroughly by inversion.

-

Transfer the spiking solution to an amber glass vial with a Teflon-lined cap.

-

Label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Store the spiking solution at ≤6°C and protect from light. This solution is typically stable for six months.

Spiking Protocol for Water Samples

-

For a 1-liter water sample, add 100 µL of the 10 µg/mL this compound spiking solution directly into the sample bottle. This results in a final concentration of 1.0 µg/L in the sample.

-

The spiking solution should be introduced below the surface of the water.

-

Cap the sample bottle and mix by gentle inversion.

-

Proceed immediately with the sample extraction procedure as outlined in the relevant analytical method (e.g., EPA Method 3510C or 3520C).

Spiking Protocol for Soil and Sediment Samples

-

Weigh out the required amount of the soil or sediment sample (typically 10-30 g) into an appropriate extraction vessel.

-

Add 100 µL of the 10 µg/mL this compound spiking solution directly onto the surface of the sample. This results in a spike of 1.0 µg per sample.

-

For solid samples, it is crucial to ensure thorough mixing of the surrogate with the sample matrix. This can be achieved by adding the surrogate to a small portion of the sample, mixing well, and then adding the rest of the sample and mixing again. Alternatively, the surrogate can be added after the addition of a drying agent like sodium sulfate and before the extraction solvent, followed by vigorous mixing.

-

Allow the spiked sample to equilibrate for a short period (e.g., 15-30 minutes) before adding the extraction solvent.

-

Proceed with the sample extraction procedure as outlined in the relevant analytical method (e.g., EPA Method 3540C, 3541, 3545A, or 3550C).

Data Presentation

The following table summarizes the key quantitative data for the preparation and application of this compound surrogate standard.

| Parameter | Value | Notes |

| This compound Properties | ||

| CAS Number | 93951-97-4 | |

| Molecular Formula | C₁₂D₈ | |

| Molecular Weight | 160.24 g/mol | |

| Stock Solution | ||

| Concentration | 1000 µg/mL | Prepare from neat material. |

| Solvent | Acetone | Pesticide residue grade or equivalent. |

| Storage | ≤6°C, protected from light | Stable for up to one year. |

| Spiking Solution | ||

| Concentration | 10 µg/mL | Diluted from the stock solution. |

| Solvent | Acetone | Pesticide residue grade or equivalent. |

| Storage | ≤6°C, protected from light | Stable for up to six months. |

| Spiking Concentrations | ||

| Water Samples (1 L) | 1.0 µg/L | Achieved by adding 100 µL of the 10 µg/mL spiking solution. |

| Soil/Sediment Samples (10-30 g) | 1.0 µg per sample | Achieved by adding 100 µL of the 10 µg/mL spiking solution. |

| Quality Control | ||

| Surrogate Recovery Limits (Water) | 40-120% | Based on typical laboratory control limits for deuterated PAHs. |

| Surrogate Recovery Limits (Soil/Sediment) | 30-120% | Based on typical laboratory control limits for deuterated PAHs. |

Visualization

Caption: Workflow for Spiking Environmental Samples with this compound.

References

Application of Acenaphthylene-d8 in EPA Analytical Methods for Semivolatile Organic Compounds

Introduction

Acenaphthylene-d8, a deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthylene, serves as a crucial component in the analysis of semivolatile organic compounds (SVOCs) under official U.S. Environmental Protection Agency (EPA) methods. Its primary application is as a surrogate standard in EPA Methods 625 and 8270, and their subsequent revisions. Surrogates are compounds that are chemically similar to the target analytes but are not expected to be found in environmental samples. They are added to samples in a known amount before preparation and analysis to monitor the efficiency of the analytical process, including extraction and recovery. The use of this compound helps ensure the quality, accuracy, and reliability of the analytical data for SVOCs in various matrices such as wastewater, solid waste, and groundwater.

Official EPA Methods Utilizing this compound

This compound is predominantly used in the following EPA methods for the analysis of SVOCs:

-

EPA Method 625: Determination of Base/Neutrals and Acids in Municipal and Industrial Wastewater.[1][2] The updated version, Method 625.1, allows for the use of solid-phase extraction (SPE) as an alternative to liquid-liquid extraction, and this compound is used as a surrogate in this context.[1][3]

-

EPA Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is a broad-spectrum method for the determination of SVOCs in various solid and aqueous matrices. While standard internal standard mixes for 8270 often contain other deuterated PAHs like acenaphthene-d10, chrysene-d12, and naphthalene-d8, this compound is specifically mentioned as a surrogate in scaled-down or modified applications of the method.

Role and Application of this compound

In these methods, this compound is introduced into the sample at a known concentration prior to the extraction process. Its recovery is then measured by GC/MS. The percentage of recovery of this compound provides a measure of the analytical efficiency for compounds with similar chemical properties. This is critical for data validation and quality control, as low recovery may indicate problems with the sample preparation or analytical system, leading to underestimation of the target analyte concentrations.

Quantitative Data Summary

The following table summarizes the reported recovery data for this compound in applications related to EPA methods. This data is essential for establishing quality control acceptance criteria in a laboratory's standard operating procedures.

| EPA Method Reference | Matrix | Extraction Technique | Analyte Group | This compound Mean Recovery (%) | Relative Standard Deviation (%) |

| Scaled Down EPA Method 8270/625 | Aqueous | Solid Phase Extraction (SPE) | Semivolatile Organic Compounds (SVOCs) | 85.5 | 2.6 |

| EPA Method 625 | Aqueous | Solid Phase Extraction (SPE) | Bases, Neutrals, and Acids | 86 | Not Reported |

Experimental Protocols

Below are detailed methodologies for the application of this compound in the analysis of SVOCs using SPE and GC/MS, based on protocols for EPA Methods 625.1 and 8270.

Protocol 1: Analysis of SVOCs in Aqueous Samples using SPE (Based on EPA Method 625.1)

1. Sample Preparation and Spiking: a. For a 200 mL water sample, add 20 mg of sodium thiosulfate if residual chlorine is present. b. Adjust the sample pH to < 2 using 6N HCl. c. Spike the sample with a surrogate standard solution containing this compound. The final concentration of the surrogate in the sample should be appropriate to the expected concentration range of the target analytes and the sensitivity of the instrument. d. For fortified samples, spike with the target analytes of interest.

2. Solid Phase Extraction (SPE): a. Set up the SPE system by connecting a carbon cartridge to the end of an 8270 cartridge using a cartridge adaptor. b. Condition the cartridges with an appropriate solvent, followed by reagent water. c. Equilibrate the cartridges with 10 mL of reagent water and 10 mL of 0.05N HCl. d. Attach a large volume sample delivery tube to the top of the 8270 cartridge and place the stainless steel end into the sample bottle. e. Apply a vacuum to draw the entire sample through the cartridges at a flow rate of approximately 10-15 mL/min. f. After the entire sample has passed through, dry the cartridges under vacuum.

3. Elution and Concentration: a. Elute the analytes from the cartridges using an appropriate solvent, such as methylene chloride. b. Concentrate the eluate to a final volume of 1 mL.

4. GC/MS Analysis: a. Analyze the concentrated extract using a gas chromatograph coupled with a mass spectrometer (GC/MS). b. The GC conditions (e.g., column type, temperature program) and MS parameters (e.g., ionization mode, mass range) should be optimized for the target SVOCs. c. Quantify the concentration of target analytes and the recovery of this compound using the internal standard calibration technique.

Logical Workflow for Sample Analysis

Caption: Experimental workflow for the analysis of SVOCs using this compound as a surrogate.

Signaling Pathway of this compound in the Analytical Process

The "signaling pathway" in this context refers to the logical flow of how this compound is used to monitor and validate the analytical results.

Caption: Logical pathway for using this compound as a quality control measure.

References

Application Notes and Protocols: Preparation of Stock and Working Solutions of Acenaphthylene-d8

Introduction

Acenaphthylene-d8 is the deuterated form of Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH). Due to its isotopic labeling, it serves as an excellent internal standard for the quantitative analysis of PAHs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) in various environmental and biological samples.[1] Accurate preparation of stock and working solutions is a critical first step to ensure reliable and reproducible results in research, environmental monitoring, and drug development applications. These application notes provide a detailed protocol for the preparation of this compound solutions.

Compound Information and Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and safe handling.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Dehydroacenaphthene-d8, Cyclopenta[d,e]naphthalene-d8 |

| CAS Number | 93951-97-4[2] |

| Molecular Formula | C₁₂D₈[2] |

| Molecular Weight | 160.24 g/mol |

| Appearance | Solid (May be white to yellow) |

| Isotopic Purity | ≥98 - 99 atom % D |

| Chemical Purity | ≥98% |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, ether, and benzene. Very low solubility in water. |

Safety Precautions

This compound and its non-deuterated form are hazardous substances. It is imperative to handle the compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| GHS Classification | Hazard Code | Description |

| Acute toxicity, Oral | H302 | Harmful if swallowed. |

| Skin irritation | H315 | Causes skin irritation. |

| Eye irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity | H335 | May cause respiratory irritation. |

| Hazardous to the aquatic environment | H410 | Very toxic to aquatic life with long lasting effects. |

Experimental Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a high-concentration stock solution (e.g., 1 mg/mL) of this compound.

Materials and Equipment:

-

This compound solid

-

High-purity solvent (e.g., Dimethyl Sulfoxide - DMSO, Isooctane)

-

Analytical balance

-

Class A volumetric flask (e.g., 10 mL)

-

Spatula

-

Weighing paper or boat

-

Micropipettes

-

Ultrasonic bath (sonicator)

-

Vortex mixer

-

Amber glass vial for storage

Procedure:

-

Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: Calculate the mass of this compound required.

-

Example for a 1 mg/mL (1000 µg/mL) stock solution in 10 mL:

-

Mass (mg) = Concentration (mg/mL) x Volume (mL)

-

Mass (mg) = 1 mg/mL x 10 mL = 10 mg

-

-

-

Weighing: Accurately weigh the calculated mass (e.g., 10 mg) of this compound using an analytical balance and transfer it carefully into the 10 mL volumetric flask.

-

Dissolution: Add a small amount of the chosen solvent (e.g., 5-7 mL of DMSO) to the volumetric flask.

-

Mixing: Gently swirl the flask to dissolve the solid. If the compound does not dissolve easily, use an ultrasonic bath for 5-10 minutes to aid dissolution.

-

Final Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent to the volumetric flask up to the calibration mark.

-

Homogenization: Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store the solution under appropriate conditions, such as at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Experimental Protocol 2: Preparation of a Working Solution

This protocol details the dilution of the stock solution to a lower concentration suitable for experimental use.

Materials and Equipment:

-

This compound stock solution (from Protocol 1)

-

Dilution solvent (must be compatible with the final analytical method)

-

Class A volumetric flasks or calibrated tubes

-

Calibrated micropipettes

Procedure:

-

Calculation: Use the dilution formula C₁V₁ = C₂V₂ to determine the volume of the stock solution required.

-

C₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution (the unknown to be calculated)

-

C₂ = Desired concentration of the working solution

-

V₂ = Final volume of the working solution

-

Example: Prepare 5 mL of a 10 µg/mL working solution from a 1 mg/mL (1000 µg/mL) stock solution.

-

V₁ = (C₂ x V₂) / C₁

-

V₁ = (10 µg/mL x 5 mL) / 1000 µg/mL

-

V₁ = 0.05 mL or 50 µL

-

-

-

Dilution: Using a calibrated micropipette, transfer the calculated volume (50 µL) of the stock solution into a 5 mL volumetric flask.

-

Final Volume Adjustment: Add the dilution solvent to the flask, bringing the total volume up to the 5 mL calibration mark.

-

Homogenization: Cap the flask and mix thoroughly by inverting or vortexing.

-

Usage: It is recommended to prepare working solutions fresh and use them immediately for the best accuracy.

Workflow for Solution Preparation

The following diagram illustrates the logical steps for preparing both stock and working solutions of this compound.

Caption: Workflow for preparing this compound solutions.

References

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications of Acenaphthylene-d8

Introduction

Acenaphthylene-d8 (C₁₂D₈) is a deuterated analog of the polycyclic aromatic hydrocarbon (PAH) acenaphthylene. Due to its similar physicochemical properties to its non-deuterated counterpart and its distinct mass, it serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application lies in the accurate quantification of PAHs in various complex matrices, including environmental samples like water and soil, as well as in food and biological samples. The use of this compound as an internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.

Application Note 1: Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Water Samples

This application note describes a robust and sensitive method for the determination of 16 priority PAHs, including acenaphthylene, in environmental water samples using online Solid Phase Extraction (SPE) coupled with LC-MS/MS. This compound is utilized as an internal standard to ensure data accuracy and precision.

Data Presentation: Quantitative Performance of the LC-MS/MS Method

The following table summarizes the quantitative performance of the developed method for the analysis of 16 PAHs in surface water, using this compound as one of the internal standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) |

| Naphthalene | 128.1 | 102.1 | 5.0 | 15.0 | 95 ± 5 |